N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide
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Overview
Description
The compound N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide is a complex chemical entity characterized by its unique structural components. This compound, featuring a pyrrole, oxadiazole, and trifluoromethoxyphenyl group, is of significant interest in various fields, including chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide generally involves multiple steps, starting with the preparation of the key intermediate compounds. One possible route includes the formation of the oxadiazole ring, followed by its attachment to the pyrrole moiety and subsequent incorporation of the trifluoromethoxyphenyl and acetamide groups. These reactions often require specific catalysts and controlled conditions, such as temperature and pH adjustments.
Industrial Production Methods: In an industrial setting, the large-scale production of this compound may involve more efficient and high-yielding synthetic routes. Continuous flow reactions and automated systems can ensure consistency and scalability, which are critical for industrial applications.
Chemical Reactions Analysis
Types of Reactions: N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These transformations can modify the functional groups within the molecule, leading to the formation of derivatives with potentially different properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or permanganates, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized to achieve the desired products efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxadiazole- or pyrrole-derived ketones or aldehydes, while substitution reactions can introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide has diverse applications in scientific research:
Chemistry
It serves as a building block for the synthesis of more complex organic molecules, aiding in the development of new materials and catalysts.
Biology
In biological research, this compound may be used as a probe or a tool to investigate specific biochemical pathways or interactions.
Medicine
Its potential therapeutic properties make it a candidate for drug discovery and development, particularly for targeting specific molecular pathways in diseases.
Industry
In industrial applications, it can be utilized in the production of specialty chemicals and advanced materials due to its unique functional groups.
Mechanism of Action
The mechanism of action of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets
These can include enzymes, receptors, or other proteins that play a crucial role in biochemical processes.
Pathways Involved
The compound may modulate particular signaling pathways, leading to changes in cellular functions or responses. The exact mechanism depends on its structure and the context in which it is used.
Comparison with Similar Compounds
When compared with similar compounds, N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide stands out due to its distinctive combination of functional groups:
Similar Compounds
Other compounds in the same class may include derivatives with variations in the oxadiazole, pyrrole, or trifluoromethoxyphenyl groups.
Uniqueness
Its unique properties, such as specific reactivity or biological activity, can make it more suitable for particular applications. This distinctiveness is often highlighted through comparative studies that evaluate efficacy, potency, and other relevant parameters.
This compound’s diversity in applications and reactions makes it a valuable subject for ongoing research and development, contributing significantly to advancements in various scientific disciplines.
Properties
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3/c1-24-8-2-3-13(24)16-22-15(27-23-16)10-21-14(25)9-11-4-6-12(7-5-11)26-17(18,19)20/h2-8H,9-10H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOJFXRERCEDLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)CC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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